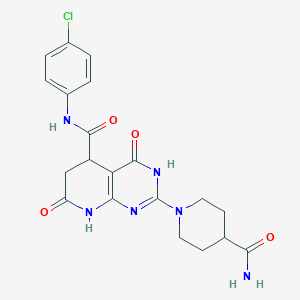

C20H21ClN6O4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H21ClN6O4 |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

2-(4-carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H21ClN6O4/c21-11-1-3-12(4-2-11)23-18(30)13-9-14(28)24-17-15(13)19(31)26-20(25-17)27-7-5-10(6-8-27)16(22)29/h1-4,10,13H,5-9H2,(H2,22,29)(H,23,30)(H2,24,25,26,28,31) |

InChI Key |

HVOUXQYAZLYRSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quizartinib (C₂₉H₃₂N₆O₄S)

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Quizartinib, a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.

Chemical Structure and Properties

Quizartinib is a small molecule inhibitor with the chemical formula C₂₉H₃₂N₆O₄S.[1] Its chemical structure is characterized by a phenylurea core linked to a 5-tert-butyl-isoxazole and an imidazo[2,1-b][2][3]benzothiazole moiety.

Systematic (IUPAC) Name: 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-[2-(morpholin-4-yl)ethoxy]imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl]urea[4]

Chemical Identifiers:

-

CAS Number: 950769-58-1[4]

-

PubChem CID: 24889392[4]

-

SMILES: CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3[4]

-

InChI: InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)[1]

Mechanism of Action: Targeting the FLT3 Signaling Pathway

Quizartinib is a type II tyrosine kinase inhibitor that selectively targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival.[2][5]

Quizartinib and its major active metabolite, AC886, bind to the ATP-binding domain of FLT3, stabilizing the inactive conformation of the kinase.[2][6] This prevents autophosphorylation and activation of FLT3, thereby inhibiting downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5] The blockade of these pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemic cells.[5]

Caption: FLT3 Signaling Pathway Inhibition by Quizartinib.

Quantitative Data

In Vitro Potency

Quizartinib demonstrates potent and selective inhibition of FLT3 in various AML cell lines harboring the FLT3-ITD mutation.

| Cell Line | Mutation | IC₅₀ (nM) | Reference |

| MV4-11 | FLT3-ITD | 0.40 - 1.1 | [7][8] |

| MOLM-13 | FLT3-ITD | 0.89 | [7] |

| MOLM-14 | FLT3-ITD | 0.38 - 0.73 | [7][8] |

| RS4;11 | FLT3-WT | 4.2 |

Pharmacokinetic Properties

The pharmacokinetic profile of Quizartinib has been evaluated in healthy volunteers and patients with AML.

| Parameter | Value | Population | Reference |

| Tₘₐₓ (hours) | ~4 | Healthy Volunteers | [9] |

| Protein Binding | ≥99% | In vitro | [2] |

| Metabolism | Primarily via CYP3A4/5 | In vitro | [2] |

| Major Active Metabolite | AC886 | - | [2] |

| Elimination Half-life | ~1.5 days | - | [10] |

| Excretion | 76.3% in feces, 1.64% in urine | Healthy Volunteers | [2] |

Clinical Efficacy (QuANTUM-First Trial)

The Phase 3 QuANTUM-First trial evaluated the efficacy of Quizartinib in combination with standard chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[11][12]

| Endpoint | Quizartinib + Chemo (n=268) | Placebo + Chemo (n=271) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.0324 | [12] |

| Complete Remission (CR) Rate | 55% | 55% | - | - | |

| Median Duration of CR | 38.6 months | 12.4 months | - | - |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Quizartinib on the proliferation of AML cell lines.

-

Methodology:

-

AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a density of 2 × 10⁵ cells/100 µL.

-

Cells are treated with a serial dilution of Quizartinib or DMSO (vehicle control) for 72 hours.

-

Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

-

Absorbance is measured at 490 nm using a microplate reader.

-

IC₅₀ values are calculated from the dose-response curves.[13]

-

Western Blot Analysis for FLT3 Signaling

-

Objective: To assess the inhibitory effect of Quizartinib on FLT3 phosphorylation and downstream signaling proteins.

-

Methodology:

-

AML cells (e.g., MV4-11) are treated with varying concentrations of Quizartinib or its active metabolite AC886 for a specified time (e.g., 2 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, p-ERK, p-AKT, and corresponding total proteins.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][14]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of Quizartinib in a mouse model of AML.

-

Methodology:

-

NOD/SCID mice are subcutaneously or intravenously injected with FLT3-ITD-positive AML cells (e.g., MV4-11).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

Quizartinib is administered orally at various doses (e.g., 0.3 to 10 mg/kg) once daily.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised for further analysis.[7][14]

-

Caption: In Vivo Xenograft Experimental Workflow.

QuANTUM-First Clinical Trial Protocol

-

Title: A Phase 3, Double-Blind, Placebo-controlled Study of Quizartinib (AC220) Administered in Combination with Induction and Consolidation Chemotherapy, and Administered as Maintenance Therapy in Subjects 18 to 75 Years Old with Newly Diagnosed FLT3-ITD (+) Acute Myeloid Leukemia (QuANTUM-First).[11]

-

Design: Randomized, double-blind, placebo-controlled, multicenter, global Phase 3 trial.[11][12]

-

Participants: 539 adult patients (18-75 years) with newly diagnosed FLT3-ITD-positive AML.[11]

-

Intervention:

-

Induction Phase: Standard "7+3" chemotherapy (cytarabine and an anthracycline) plus either Quizartinib or placebo.

-

Consolidation Phase: High-dose cytarabine plus either Quizartinib or placebo.

-

Maintenance Phase: Monotherapy with either Quizartinib or placebo for up to 36 cycles.[15]

-

-

Primary Endpoint: Overall Survival (OS).[16]

-

Secondary Endpoints: Event-free survival (EFS), complete remission (CR) rate, composite CR rate, and duration of CR.[16]

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population Pharmacokinetic Analysis of Quizartinib in Healthy Volunteers and Patients With Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 6. About VANFLYTA® (quizartinib) | MOA | HCP [vanflytahcp.com]

- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Daiichi Sankyo Announces First Patient Enrolled in Phase 3 QuANTUM-First Trial Investigating Quizartinib in Newly-Diagnosed FLT3-ITD+ Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]

An In-depth Technical Guide on Alectinib (C20H21ClN6O4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies of Alectinib (C20H21ClN6O4), a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is designed to be a core resource for professionals in the field of oncology and drug development.

Introduction to Alectinib

Alectinib, sold under the brand name Alecensa, is an orally bioavailable tyrosine kinase inhibitor.[3][4] It is primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for alterations in the ALK gene.[4][5] Alectinib has demonstrated high efficacy, including in patients who have developed resistance to the first-generation ALK inhibitor, Crizotinib.[3] It also shows significant activity against central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[5][6]

Mechanism of Action

Alectinib functions as a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3][4] In ALK-positive cancers, a genetic rearrangement leads to a fusion gene (like EML4-ALK), resulting in a constitutively active ALK fusion protein.[2][5][7] This aberrant kinase activity drives uncontrolled cancer cell proliferation and survival by activating multiple downstream signaling pathways.[5][7]

Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation.[5][8] This action blocks the subsequent activation of critical downstream signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways.[1][4][9] By disrupting these signals, Alectinib effectively halts cell proliferation and induces programmed cell death (apoptosis) in tumor cells.[1][4][5]

In-vitro Studies

In-vitro studies have established Alectinib's high potency and selectivity for ALK. It has shown significant inhibitory activity against both wild-type and various mutant ALK forms, including those resistant to Crizotinib.

The inhibitory activity of Alectinib is commonly quantified by the half-maximal inhibitory concentration (IC50).

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| ALK (Anaplastic Lymphoma Kinase) | Cell-free enzymatic assay | 1.9 nM | [8][10][11] |

| ALKF1174L Mutant | Kinase Assay | 1.0 nM | [12] |

| ALKR1275Q Mutant | Kinase Assay | 3.5 nM | [12] |

| ALKL1196M Mutant | Kinase Assay | 1.56 nM (Ki) | [8] |

| RET (Rearranged during Transfection) | Kinase Assay | 4.8 nM | [13] |

| KARPAS-299 (NPM-ALK fusion) | Cell proliferation | 3.0 nM | [8] |

| Kelly (ALKF1174L mutant) | Cell viability | ~3.2 µM | [1] |

| SH-SY5Y (ALK mutant) | Cell viability | ~3.5 µM | [1] |

Kinase Inhibitory Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To determine the IC50 of Alectinib against a specific kinase.

-

Procedure:

-

Recombinant human ALK kinase is incubated with a substrate peptide and ATP in a reaction buffer.

-

Alectinib is added at various concentrations.

-

The reaction is allowed to proceed, during which the kinase phosphorylates the substrate.

-

A europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (binding to a biotinylated peptide) are added.

-

If phosphorylation occurred, the two fluorophores are brought into proximity, allowing FRET to occur upon excitation.

-

The TR-FRET signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of Alectinib.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

-

Cell Viability Assay (CCK-8)

-

Objective: To measure the effect of Alectinib on the proliferation of cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., neuroblastoma cell lines like Kelly or SH-SY5Y) are seeded in 96-well plates.[1]

-

After allowing cells to attach, they are treated with Alectinib at a range of concentrations (e.g., 0.001-50 µM) for a specified duration (e.g., 72 hours).[10]

-

A CCK-8 solution (containing WST-8) is added to each well and incubated.

-

Viable cells reduce the WST-8 tetrazolium salt to a colored formazan dye.

-

The absorbance is measured with a microplate reader, which is directly proportional to the number of living cells.

-

The IC50 is determined as the concentration of Alectinib that causes a 50% reduction in cell viability compared to the untreated control.[1]

-

In-vivo Studies

In-vivo studies, typically using animal models, have demonstrated Alectinib's potent antitumor activity, confirming the promising results from in-vitro experiments.

| Animal Model | Cell Line | Treatment | Result | Reference |

| SCID Mice | NCI-H2228 (NSCLC) | 20 mg/kg/day, oral | Substantial tumor regression | [11] |

| Nude Mice | NCI-H2228 (NSCLC) | 0.2-20 mg/kg/day, oral | Dose-dependent tumor growth inhibition (EC50: 0.46 mg/kg) | [12] |

| Xenograft Mice | Neuroblastoma | Alectinib | Inhibition of PI3K/Akt/mTOR pathways and induced apoptosis | [1] |

| TH-MYCN Transgenic Mice | Neuroblastoma | Alectinib | Decreased tumor growth and prolonged survival | [1][14] |

| Rat Model | N/A | Alectinib | High brain-to-plasma ratio (0.63-0.94) | [6] |

Tumor Xenograft Mouse Model

-

Objective: To evaluate the antitumor efficacy of Alectinib in a living organism.

-

Procedure:

-

Cell Implantation: Human cancer cells (e.g., NCI-H2228 NSCLC cells) are subcutaneously injected into immunodeficient mice (e.g., SCID or nude mice).[11][12]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. The treatment group receives Alectinib orally, once daily, at specified doses (e.g., 20 mg/kg).[11]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²) / 2.

-

Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a specific size. The efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.[12]

-

Pharmacokinetic Analysis in Rats

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of Alectinib.

-

Procedure:

-

Dosing: Alectinib is administered to a cohort of rats, typically via oral gavage.

-

Sample Collection: Blood samples are collected at various time points post-administration. For brain penetration studies, brain tissue is also collected.

-

Analysis: The concentration of Alectinib and its major active metabolite (M4) in plasma and brain tissue is quantified using a validated analytical method like LC-MS/MS.[15]

-

Parameter Calculation: Key pharmacokinetic parameters are calculated, including Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve), and half-life. The brain-to-plasma concentration ratio is calculated to assess CNS penetration.[6][15]

-

Conclusion

Alectinib (this compound) is a highly potent and selective ALK inhibitor with robust activity demonstrated in both in-vitro and in-vivo models. Its ability to inhibit key downstream signaling pathways leads to significant antitumor effects, including tumor regression and prolonged survival in preclinical models. Furthermore, its favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system, makes it a critical therapeutic option for ALK-positive NSCLC patients, especially those with brain metastases. The data and protocols summarized in this guide underscore the strong scientific foundation for Alectinib's clinical use and its importance in the landscape of targeted cancer therapy.

References

- 1. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Navigating Alectinib's Mechanism of Action in ALK-Positive NSCLC [sansfro.com]

- 3. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alectinib - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 6. The efficacy and safety of alectinib in the treatment of ALK+ NSCLC: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial [termedia.pl]

- 14. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma [mdpi.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of C20H21ClN6O4

Disclaimer: The compound with the molecular formula C20H21ClN6O4, identified as ethyl 4-amino-1-(2-morpholin-4-ylethyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate hydrochloride, is a novel chemical entity with limited publicly available data. The following guide has been constructed based on the known pharmacology of structurally related compounds, particularly those belonging to the benzodiazepine class. The experimental protocols, data, and pathways described herein are representative examples and should be considered hypothetical until specific studies on this compound are published.

Introduction

This compound is a complex heterocyclic molecule belonging to the 1,5-benzodiazepine class. Its structure, featuring a morpholinoethyl side chain, suggests potential modulation of central nervous system targets. This document provides a projected overview of its pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and drug development professionals.

Compound Identification:

| Identifier | Value |

| Molecular Formula | This compound |

| IUPAC Name | ethyl 4-amino-1-(2-morpholin-4-ylethyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepine-3-carboxylate;hydrochloride |

| PubChem CID | 176489758 |

| Molecular Weight | 448.87 g/mol |

Projected Pharmacodynamics

The pharmacodynamic effects of this compound are predicted to be mediated through its interaction with γ-aminobutyric acid type A (GABAA) receptors in the central nervous system, a hallmark of the benzodiazepine class.

Mechanism of Action

It is hypothesized that this compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site on the receptor complex, it is expected to increase the affinity of the receptor for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neurotransmission.

Signaling Pathway

The interaction of this compound with the GABAA receptor is anticipated to trigger the following signaling cascade:

Projected Pharmacokinetics

The pharmacokinetic profile of this compound will determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for establishing a dosing regimen and predicting its therapeutic window.

Hypothetical ADME Parameters

The following table summarizes the projected pharmacokinetic parameters for this compound based on typical values for orally administered benzodiazepines.

| Parameter | Symbol | Projected Value | Unit |

| Bioavailability | F | 60 - 80 | % |

| Time to Peak Plasma Concentration | Tmax | 1 - 3 | hours |

| Volume of Distribution | Vd | 1 - 2 | L/kg |

| Plasma Protein Binding | - | > 90 | % |

| Elimination Half-life | t1/2 | 8 - 15 | hours |

| Clearance | CL | 0.2 - 0.5 | L/h/kg |

Metabolism

Metabolism of this compound is anticipated to occur primarily in the liver via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19. Key metabolic pathways are likely to include N-dealkylation of the morpholinoethyl side chain and hydrolysis of the ethyl ester.

Experimental Protocols

To definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABAA receptor.

Methodology:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

-

Administer a single dose of this compound to a cohort of rodents via oral gavage and another cohort via intravenous injection.

-

Collect blood samples at predetermined time points.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Perform non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

Conclusion

While specific experimental data for this compound is not yet available, its structural similarity to the benzodiazepine class allows for the formulation of a hypothetical pharmacokinetic and pharmacodynamic profile. It is projected to be a positive allosteric modulator of the GABAA receptor with central nervous system inhibitory effects. Further in vitro and in vivo studies are essential to validate these predictions and fully characterize the therapeutic potential of this novel compound. The experimental protocols outlined in this guide provide a framework for such investigations.

The Binding Affinity of Quizartinib (C20H21ClN6O4) to the FLT3 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Quizartinib (C20H21ClN6O4), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, to its target receptor. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic mechanisms of FLT3 inhibitors in the context of diseases such as Acute Myeloid Leukemia (AML).

Quantitative Binding Affinity Data

Quizartinib and its major active metabolite, AC886, exhibit high-affinity binding to the FLT3 receptor. The binding affinity is typically quantified by the dissociation constant (Kd), with lower values indicating a stronger binding interaction. The following table summarizes the reported Kd values for Quizartinib and AC886 against the FLT3 receptor.

| Compound | Chemical Formula | Target | Binding Affinity (Kd) |

| Quizartinib | This compound | FLT3 | 3.3 nM[1] |

| AC886 (Metabolite) | Not specified in searches | FLT3 | 1.1 nM[1] |

These low nanomolar Kd values underscore the potent interaction of Quizartinib and its active metabolite with the FLT3 receptor, forming the basis of its therapeutic efficacy in FLT3-mutated cancers.[1]

Experimental Protocols for Determining Binding Affinity

The binding affinity of Quizartinib to the FLT3 receptor is commonly determined using in vitro kinase binding assays. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The following is a generalized protocol based on publicly available information.

LanthaScreen™ Eu Kinase Binding Assay for FLT3

Objective: To determine the binding affinity (Kd or IC50) of a test compound (e.g., Quizartinib) to the FLT3 kinase.

Principle: This assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for binding to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, it brings the europium donor and the tracer's Alexa Fluor® 647 acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant FLT3 kinase (tagged, e.g., GST-tagged)

-

Europium-labeled anti-tag antibody (e.g., Anti-GST antibody)

-

Alexa Fluor® 647-labeled kinase tracer

-

Test compound (Quizartinib)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (Quizartinib) in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Prepare a solution of FLT3 kinase and the europium-labeled anti-tag antibody in assay buffer.

-

Prepare a solution of the Alexa Fluor® 647-labeled tracer in assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of a 384-well plate. Include a "no compound" control (DMSO vehicle).

-

Add an equal volume (e.g., 5 µL) of the kinase/antibody mixture to all wells.

-

Add an equal volume (e.g., 5 µL) of the tracer solution to all wells to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a microplate reader. Excite the europium donor at ~340 nm and measure the emission from both the europium donor (~615 nm) and the Alexa Fluor® 647 acceptor (~665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio as a function of the test compound concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the tracer.

-

The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer.

-

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting uncontrolled cell growth. The primary signaling cascades activated by FLT3 include the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates a typical workflow for determining the binding affinity of an inhibitor to the FLT3 receptor using a FRET-based assay.

Caption: Workflow for a FRET-based FLT3 binding affinity assay.

References

Unraveling the Off-Target Landscape of Quizartinib: A Technical Guide for Researchers

An In-depth Exploration of the Kinase Selectivity, Cellular Effects, and Resistance Mechanisms Beyond FLT3 Inhibition

Quizartinib (AC220) is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive.[1] While its primary mechanism of action is the selective inhibition of the FLT3 receptor tyrosine kinase, a comprehensive understanding of its off-target effects is critical for anticipating potential toxicities, elucidating mechanisms of resistance, and exploring novel therapeutic combinations. This technical guide provides an in-depth overview of the early-stage research on Quizartinib's off-target profile, intended for researchers, scientists, and drug development professionals.

Kinase Selectivity Profile of Quizartinib

Quizartinib is recognized for its high selectivity for FLT3 compared to first-generation FLT3 inhibitors.[2] However, kinome-wide screening has revealed interactions with other kinases, some of which are clinically relevant.

Quantitative Kinase Inhibition Data

A preclinical study characterized the binding affinity of Quizartinib and its active metabolite, AC886, against a panel of 404 non-mutant kinases. The results demonstrated high affinity and selectivity for FLT3.[3] Notably, Quizartinib and AC886 bound to only eight kinases with a dissociation constant (Kd) of less than 100 nM.[4]

| Kinase Target | Quizartinib Kd (nM) | AC886 Kd (nM) |

| FLT3 | 3.3 | 1.1 |

| KIT | 4.8 | - |

| PDGFRA | - | - |

| PDGFRB | - | - |

| CSF1R | - | - |

| RET | - | - |

Table 1: Binding affinities (Kd) of Quizartinib and its active metabolite AC886 for key on- and off-target kinases. Data compiled from multiple sources. A dash (-) indicates data not specified in the reviewed literature.[3][4][5]

Another study identified several off-target kinases that are inhibited by Quizartinib within a fivefold range of the Kd for the FLT3/ITD receptor.[5]

| Off-Target Kinases (within 5-fold Kd of FLT3/ITD) |

| FLT3 (wild-type) |

| KIT |

| PDGFRB |

| PDGFRA |

| RET |

| CSF1R |

Table 2: Off-target kinases inhibited by Quizartinib within a fivefold range of the Kd for the FLT3/ITD receptor.[5]

Cellular Proliferation Inhibition

The inhibitory activity of Quizartinib has also been assessed in various leukemia cell lines.

| Cell Line | FLT3 Status | Quizartinib IC50 (nM) |

| MV4-11 | FLT3-ITD | 0.40 |

| MOLM-13 | FLT3-ITD | 0.89 |

| MOLM-14 | FLT3-ITD | 0.73 |

Table 3: In vitro growth inhibitory activity (IC50) of Quizartinib on FLT3-ITD positive AML cell lines.[3]

Key Off-Target Effects and Associated Signaling Pathways

The off-target kinase inhibition of Quizartinib can lead to both therapeutic and adverse effects. Understanding the signaling pathways involved is crucial for a complete picture of its biological activity.

On-Target FLT3 Signaling Inhibition

Quizartinib exerts its primary therapeutic effect by binding to the ATP-binding pocket of the FLT3 receptor, preventing its phosphorylation and subsequent activation.[6] This disrupts downstream signaling pathways critical for leukemic cell proliferation and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis.[6]

Off-Target c-KIT Inhibition and Myelosuppression

One of the most clinically significant off-target effects of Quizartinib is the inhibition of c-KIT.[5] This inhibition is believed to contribute to the myelosuppression observed in patients treated with the drug.

Off-Target Effects and QT Prolongation

Quizartinib has been associated with QT interval prolongation, a potential cardiac side effect. While the exact off-target kinase responsible for this is not fully elucidated in the provided search results, it is a known dose-limiting toxicity.

Off-Target Pathways in Resistance

The development of resistance to Quizartinib is a major clinical challenge. While on-target mutations in the FLT3 kinase domain are a common mechanism, off-target pathways also play a crucial role.

-

RAS Pathway Activation: Studies have shown that clonal selection of subclones with activating mutations in the RAS pathway can mediate clinical resistance to Quizartinib.[7]

-

AXL Upregulation: The receptor tyrosine kinase AXL has been implicated in resistance to FLT3 inhibitors. Upregulation of AXL can contribute to resistance by activating downstream signaling pathways that bypass FLT3 inhibition.[2][8]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the off-target effects of Quizartinib.

Kinase Profiling: KINOMEscan™ Assay

The KINOMEscan™ assay is a high-throughput, in vitro competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9]

General Protocol:

-

A DNA-tagged kinase is incubated with the test compound (Quizartinib) and an immobilized ligand in a multi-well plate.

-

After an incubation period to allow for binding to reach equilibrium, the unbound kinase and compound are washed away.

-

The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

-

The results are typically reported as the percentage of the control (DMSO) or as a dissociation constant (Kd) determined from an 11-point, 3-fold serial dilution of the compound.[9]

Cell Viability: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol (MTS Assay):

-

Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.

-

The cells are treated with various concentrations of Quizartinib or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.[10]

-

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Protein Phosphorylation: Immunoblotting (Western Blot)

Immunoblotting is used to detect the phosphorylation status of specific proteins, such as FLT3 and its downstream targets, to confirm the inhibitory effect of a compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the protein of interest.

General Protocol:

-

Leukemia cells are treated with Quizartinib or a vehicle control for a specified time.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-FLT3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of phosphorylated protein.

-

The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.

Conclusion

Early-stage research has established that while Quizartinib is a highly selective FLT3 inhibitor, it possesses a distinct off-target profile that influences both its clinical efficacy and toxicity. Inhibition of kinases such as c-KIT contributes to known side effects like myelosuppression. Furthermore, the emergence of resistance through the activation of off-target signaling pathways, including the RAS/MAPK cascade and AXL upregulation, underscores the complexity of targeting kinase signaling in AML. A thorough understanding of these off-target effects, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development of more effective and safer therapeutic strategies for patients with FLT3-mutated AML.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 7. Resistance Mechanisms to FLT3 Inhibitor for AML Characterized Using Mission Bio's Tapestri Platform in Newly Published Study - BioSpace [biospace.com]

- 8. Profile of Quizartinib for the Treatment of Adult Patients with Relapsed/Refractory FLT3-ITD-Positive Acute Myeloid Leukemia: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of compound interaction with kinases [bio-protocol.org]

- 10. broadpharm.com [broadpharm.com]

Investigating the Metabolic Pathways of C20H21ClN6O4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to investigating the metabolic pathways of the novel chemical entity C20H21ClN6O4. Due to the absence of publicly available data on this specific molecule, this guide introduces a hypothetical compound, herein named "Metabochloride," with the molecular formula this compound, to illustrate the requisite experimental protocols and data interpretation. This whitepaper details proposed metabolic pathways, outlines in-depth experimental methodologies for both in vitro and in vivo studies, presents hypothetical quantitative data in structured tables, and provides visualizations of metabolic pathways and experimental workflows using Graphviz. The objective is to equip researchers with a robust framework for assessing the metabolic fate of new chemical entities.

Introduction to the Metabolism of Novel Compounds

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and potential for toxicity. Understanding how a new chemical entity (NCE) is absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of drug development. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

This guide uses the hypothetical compound this compound ("Metabochloride") as a case study to delineate a standard investigative approach.

Hypothetical Structure of this compound ("Metabochloride")

To facilitate a detailed discussion, we propose the following plausible structure for this compound, which contains several functional groups susceptible to metabolic transformation:

This structure includes a chlorinated phenyl ring, a substituted pyrimidine ring, an N-ethyl group, a methoxy group, and an amide bond, all of which are common sites for metabolic activity.

Proposed Metabolic Pathways of this compound ("Metabochloride")

Based on the hypothetical structure, "Metabochloride" is likely to undergo several predictable metabolic transformations. The primary sites for metabolism would include the N-ethyl group, the methoxybenzene ring, and the amide linkage.

Phase I Metabolism:

-

N-dealkylation: The N-ethyl group is a prime candidate for oxidative dealkylation by CYP enzymes (e.g., CYP3A4, CYP2D6) to form the N-desethyl metabolite (M1).

-

O-demethylation: The methoxy group on the phenyl ring can be demethylated by CYP enzymes (e.g., CYP2C9, CYP2D6) to yield a phenolic metabolite (M2).

-

Aromatic Hydroxylation: The phenyl rings may undergo hydroxylation at various positions, mediated by CYP enzymes (e.g., CYP1A2, CYP2C19), to form hydroxylated metabolites (M3).

-

Amide Hydrolysis: The amide bond could be hydrolyzed by amidase enzymes to yield two smaller molecules, a carboxylic acid (M4) and an amine (M5).

Phase II Metabolism:

-

Glucuronidation: The hydroxyl group of the phenolic metabolite (M2) and any hydroxylated metabolites (M3) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates (M6).

-

Sulfation: The phenolic metabolite (M2) could also undergo sulfation by sulfotransferases (SULTs) to form a sulfate conjugate (M7).

The following diagram illustrates these proposed metabolic pathways.

Caption: Proposed metabolic pathways for this compound ("Metabochloride").

Experimental Protocols

A tiered approach is recommended for investigating the metabolism of a novel compound, starting with in vitro assays and progressing to in vivo studies.

In Vitro Metabolic Stability Assays

Objective: To determine the rate of metabolism of "Metabochloride" in liver subcellular fractions.

Methodology:

-

Incubation: "Metabochloride" (1 µM) is incubated with human liver microsomes (0.5 mg/mL) or cryopreserved human hepatocytes (1 million cells/mL) in a phosphate buffer (pH 7.4).

-

Cofactor: The reaction is initiated by adding NADPH (for microsomes) or by warming the hepatocyte suspension to 37°C.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites of "Metabochloride" formed in a more complete cellular system.

Methodology:

-

Incubation: A higher concentration of "Metabochloride" (e.g., 10 µM) is incubated with cryopreserved human hepatocytes for a longer duration (e.g., up to 4 hours).

-

Sample Collection: Samples are collected at various time points.

-

Extraction: Metabolites are extracted from the cell suspension.

-

Analysis: The extracts are analyzed by high-resolution LC-MS/MS to detect and structurally characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Reaction Phenotyping

Objective: To identify the specific CYP enzymes responsible for the metabolism of "Metabochloride."

Methodology:

-

Recombinant CYPs: "Metabochloride" is incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Chemical Inhibition: "Metabochloride" is incubated with human liver microsomes in the presence and absence of specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4).

-

Analysis: The formation of key metabolites is monitored by LC-MS/MS. A significant reduction in metabolite formation in the presence of an inhibitor or high turnover by a specific recombinant enzyme identifies the responsible enzyme.

In Vivo ADME Studies in Animal Models

Objective: To understand the complete pharmacokinetic and metabolic profile of "Metabochloride" in a living organism.

Methodology:

-

Dosing: A single dose of radiolabeled (e.g., ¹⁴C) "Metabochloride" is administered to laboratory animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

-

Sample Collection: Blood, urine, and feces are collected at multiple time points over a period of up to 7 days.

-

Mass Balance: The total radioactivity in urine, feces, and the carcass is measured to determine the extent of absorption and the primary routes of excretion.

-

Pharmacokinetic Analysis: The concentration of the parent compound and total radioactivity in plasma are measured over time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Metabolite Profiling: Urine, feces, and plasma samples are analyzed by radio-HPLC and LC-MS/MS to identify and quantify the metabolites.

Data Presentation

The quantitative data generated from the above experiments should be summarized in clear, structured tables.

Table 1: Hypothetical Metabolic Stability of "Metabochloride"

| System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 25.7 | 27.0 |

| Rat Liver Microsomes | 15.2 | 45.6 |

| Human Hepatocytes | 45.1 | 15.4 |

Table 2: Hypothetical Enzyme Kinetics for M1 Formation

| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | 5.8 | 150.2 |

| Recombinant CYP3A4 | 6.2 | 145.8 |

| Recombinant CYP2D6 | 25.1 | 35.7 |

Table 3: Hypothetical Metabolite Profile in Rat Urine (% of Administered Dose)

| Metabolite | Identity | % of Dose |

| Parent | Unchanged | 5.2 |

| M1 | N-desethyl | 22.5 |

| M2 | O-desmethyl | 15.8 |

| M6 | M2-Glucuronide | 35.1 |

| M7 | M2-Sulfate | 8.4 |

| Total Recovered | 87.0 |

Visualization of Experimental Workflow

A logical workflow is essential for a systematic investigation.

Caption: Workflow for investigating the metabolism of a novel compound.

Conclusion

The investigation of the metabolic pathways of a novel compound such as this compound ("Metabochloride") is a multi-faceted process that requires a combination of in vitro and in vivo studies. By following a structured approach as outlined in this guide, researchers can systematically characterize the metabolic fate of a new chemical entity. This information is crucial for assessing its drug-like properties, predicting its pharmacokinetic behavior in humans, and ensuring its safety and efficacy throughout the drug development pipeline. The use of clear data presentation and visual workflows is paramount for effective communication and decision-making within a multidisciplinary research team.

Alectinib (C20H21ClN6O4): A Comprehensive Technical Guide to its Potential in Novel Cancer Indications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alectinib, a potent and selective second-generation tyrosine kinase inhibitor, has demonstrated remarkable efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Its chemical formula is C20H21ClN6O4, and it is sold under the brand name Alecensa.[1] Beyond its established role in NSCLC, a growing body of preclinical and clinical evidence suggests that alectinib's therapeutic window may extend to a variety of other malignancies. This technical guide provides an in-depth overview of the current understanding of alectinib's mechanism of action, its efficacy in non-NSCLC cancers, detailed experimental protocols for its investigation, and a summary of key clinical trial data. The information presented herein is intended to support further research and development of alectinib as a broad-spectrum anticancer agent.

Mechanism of Action

Alectinib is a tyrosine kinase inhibitor that primarily targets the anaplastic lymphoma kinase (ALK) and rearranged during transfection (RET) proto-oncogene.[1][2] In various cancers, chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or RET, resulting in constitutively active kinases that drive oncogenic signaling. Alectinib competitively binds to the ATP-binding pocket of the ALK and RET kinase domains, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these pathways.[4]

ALK-Driven Malignancies

In ALK-positive cancers, alectinib effectively suppresses the aberrant signaling cascades initiated by ALK fusion proteins. The primary downstream pathways inhibited by alectinib in this context include:

-

Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway: This pathway is crucial for cell growth, survival, and proliferation. Alectinib's inhibition of ALK prevents the activation of PI3K, leading to the deactivation of AKT and mTOR.[2]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation. Alectinib blocks ALK-mediated STAT3 phosphorylation, thereby inhibiting its transcriptional activity.[1][5]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell division and differentiation. Alectinib's action on ALK leads to the downregulation of the RAS-RAF-MEK-ERK signaling cascade.

RET-Driven Malignancies

Alectinib has also demonstrated inhibitory activity against RET fusion proteins.[6] Similar to its effect on ALK, alectinib blocks the kinase activity of RET, leading to the suppression of downstream signaling pathways that are critical for the survival and proliferation of RET-driven cancer cells.[7] The key pathways affected are analogous to those in ALK-driven cancers, including the PI3K/AKT and MAPK/ERK pathways.[8]

Potential Applications in Other Cancers

Emerging evidence from clinical trials and preclinical studies indicates that alectinib may be a viable therapeutic option for a range of cancers beyond NSCLC.

Anaplastic Large Cell Lymphoma (ALCL)

ALK rearrangements are a defining feature of a subset of anaplastic large cell lymphomas. A phase II clinical trial investigating alectinib in patients with relapsed or refractory ALK-positive ALCL demonstrated significant efficacy.[1][5]

Inflammatory Myofibroblastic Tumor (IMT)

A significant portion of inflammatory myofibroblastic tumors harbor ALK gene fusions. Case reports have documented dramatic and sustained responses to alectinib in patients with ALK-positive IMT.[3][6]

Neuroblastoma

Activating mutations and amplification of the ALK gene are found in a subset of neuroblastomas. Preclinical studies have shown that alectinib can effectively inhibit the proliferation of neuroblastoma cell lines with both wild-type and mutated ALK, and it has demonstrated anti-tumor activity in mouse models of the disease.[2][9]

RET Fusion-Positive Cancers

Alectinib's inhibitory effect on RET suggests its potential use in cancers driven by RET fusions, which can occur in various solid tumors, including a small percentage of NSCLC.[6] While clinical data is still emerging, preclinical studies have shown that alectinib can inhibit the growth of RET-rearranged tumor cells.[7]

Data Presentation

Table 1: Clinical Trial Data for Alectinib in Non-NSCLC Cancers

| Cancer Type | Clinical Trial Phase | Number of Patients | Key Efficacy Endpoints | Reference |

| Anaplastic Large Cell Lymphoma | II | 10 | Objective Response Rate (ORR): 80% (8/10), with 6 complete responses. 1-year progression-free survival: 58.3%. | [5] |

| Pediatric Solid Tumors (ALK-positive) | I/II | 22 | Investigator-reported Best Overall Response Rate in 16 evaluable patients was 87.5% (14 partial responses); 2 patients had stable disease. | |

| RET-rearranged NSCLC | I/II | 25 (Japanese) | One patient (4%) achieved an objective response. 13 patients (52%) had disease control at 8 weeks. | |

| RET-rearranged NSCLC | I | 8 | Best overall responses in 5 evaluable patients were stable disease (4/5) and progressive disease (1/5). |

Table 2: Preclinical Data for Alectinib in Non-NSCLC Cancers

| Cancer Type | Model System | Key Findings | Reference |

| Neuroblastoma | Cell lines (wild-type & mutated ALK) | Alectinib suppressed cell proliferation and induced apoptosis by blocking ALK-mediated PI3K/Akt/mTOR signaling. It also enhanced doxorubicin-induced cytotoxicity. | [2] |

| Neuroblastoma | Orthotopic xenograft & transgenic mouse models | Alectinib induced apoptosis, decreased tumor growth, and prolonged survival time. | [2][10] |

| RET-fusion positive | Cell lines (NCOA4-RET, CCDC6-RET) | Alectinib inhibited cell viability in a dose-dependent manner by inhibiting RET phosphorylation and inducing apoptosis. IC50 values were in the nanomolar range. | [11][12] |

| RET-fusion positive | Orthotopic intrathoracic inoculation model | Alectinib suppressed the production of thoracic tumors and pleural effusions. | [11][12] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of alectinib on the viability of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., neuroblastoma, ALCL, or RET-fusion cell lines) in a 96-well plate at a density of 2-3 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of alectinib in the appropriate cell culture medium. The final concentrations should typically range from nanomolar to micromolar, depending on the cell line's sensitivity. Remove the overnight culture medium from the cells and add 100 µL of the alectinib-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest alectinib dose.

-

Incubation: Incubate the cells with alectinib for a predetermined period, typically 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of alectinib that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the alectinib concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the general steps for assessing the effect of alectinib on protein phosphorylation in key signaling pathways.

-

Cell Lysis: Plate cells and treat with alectinib as described for the viability assay. After the desired treatment time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ALK, total ALK, phospho-RET, total RET, phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon alectinib treatment.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of alectinib in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer alectinib to the treatment group, typically by oral gavage, at a predetermined dose and schedule (e.g., 20-60 mg/kg daily). The control group should receive the vehicle used to dissolve alectinib.[13]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the alectinib-treated and control groups to assess the anti-tumor efficacy.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alectinib (#31443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. Genprex: REQORSA Shows 79% Tumor Shrink in ALK+ NSCLC | GNPX Stock News [stocktitan.net]

- 12. researchgate.net [researchgate.net]

- 13. uhs.nhs.uk [uhs.nhs.uk]

The Role of C20H21ClN6O4 in Cell Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the compound with the molecular formula C20H21ClN6O4 in cellular signaling. Current research strongly indicates that this molecule functions as a potent and selective inhibitor of Neprilysin (NEP), a key enzyme in cardiovascular and renal regulation. This document will detail its mechanism of action, its impact on downstream signaling cascades, and its therapeutic potential, supported by quantitative data, experimental protocols, and detailed pathway diagrams.

Introduction to Neprilysin and its Inhibition

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or cluster of differentiation 10 (CD10), is a zinc-dependent metalloprotease found on the surface of various cells, with high concentrations in the kidneys, lungs, and cardiovascular tissues.[1] NEP plays a crucial role in inactivating a variety of signaling peptides by cleaving them at the amino side of hydrophobic residues.[1] Key substrates of NEP include natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]), bradykinin, and substance P.[1][2]

The inhibition of NEP by compounds such as the one represented by the formula this compound prevents the degradation of these beneficial peptides. This leads to their increased bioavailability and enhanced downstream signaling, with significant therapeutic implications, particularly in the management of hypertension and heart failure.[3][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the competitive inhibition of the active site of the neprilysin enzyme. By blocking NEP, the compound allows for the sustained activity of natriuretic peptides and other vasoactive substances.

The Natriuretic Peptide System

The natriuretic peptide system is central to the therapeutic effects of NEP inhibition. The signaling cascade is initiated by the binding of natriuretic peptides to their cognate receptors:

-

Natriuretic Peptide Receptor-A (NPR-A): Binds ANP and BNP.

-

Natriuretic Peptide Receptor-B (NPR-B): Binds CNP.

Upon ligand binding, these receptors, which are particulate guanylate cyclases, catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The accumulation of intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological responses:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.[3]

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular remodeling.

The following diagram illustrates the signaling pathway initiated by NEP inhibition:

Figure 1: Signaling Pathway of Neprilysin Inhibition

Quantitative Data

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Sacubitrilat (LBQ657) | Neprilysin (human recombinant) | Enzyme Inhibition Assay | 5 | [5] |

| Thiorphan | Neprilysin | Enzyme Inhibition Assay | 6.9 | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following provides a generalized methodology for key experiments used to characterize NEP inhibitors like this compound.

In Vitro NEP Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting neprilysin activity.

Materials:

-

Recombinant human neprilysin

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant human neprilysin to each well of the microplate.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Figure 2: Workflow for In Vitro NEP Inhibition Assay

In Vivo Models of Hypertension

Objective: To evaluate the antihypertensive effects of this compound in a relevant animal model.

Model: Spontaneously Hypertensive Rats (SHR) or Angiotensin II-infused rats.

Procedure:

-

Acclimate animals and measure baseline blood pressure using telemetry or tail-cuff method.

-

Administer this compound orally or via an appropriate route at different doses.

-

A control group receives the vehicle.

-

Monitor blood pressure continuously or at regular intervals for a specified period.

-

Collect blood samples to measure plasma levels of natriuretic peptides and cGMP.

-

At the end of the study, tissues such as the heart and kidneys can be collected for histological analysis to assess organ protection.

-

Analyze the data to determine the dose-dependent effect of the compound on blood pressure and other relevant biomarkers.

Therapeutic Implications and Future Directions

The inhibition of neprilysin by compounds like this compound represents a significant advancement in the treatment of cardiovascular diseases. The dual action of enhancing the beneficial effects of the natriuretic peptide system while often being combined with agents that block the renin-angiotensin-aldosterone system (RAAS), such as angiotensin receptor blockers (ARBs), provides a synergistic approach to managing hypertension and heart failure.[4]

Future research should focus on:

-

Elucidating the full spectrum of signaling pathways modulated by long-term NEP inhibition.

-

Investigating the potential off-target effects and long-term safety profile of this class of compounds.

-

Exploring the therapeutic potential of NEP inhibitors in other conditions where natriuretic peptides play a protective role, such as chronic kidney disease and pulmonary hypertension.

References

- 1. Neprilysin - Wikipedia [en.wikipedia.org]

- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Angiotensin receptor-neprilysin inhibitors: Comprehensive review and implications in hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Cell Culture Studies with a Kinase Inhibitor

Disclaimer: Extensive searches for the compound with the molecular formula C20H21ClN6O4 did not yield a known biological agent with established cell culture protocols. Therefore, to fulfill the request for a detailed experimental protocol, we are providing a comprehensive guide using the well-characterized multi-kinase inhibitor Dasatinib (C22H26ClN7O2S) as a representative example. Researchers studying novel compounds with similar characteristics can adapt these protocols.

I. Introduction to Dasatinib

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[1][2][3] It is primarily known for its activity against the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][4][5] Unlike earlier inhibitors like Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against some Imatinib-resistant mutations.[1][2][4] In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][3][4] This multi-targeted nature allows Dasatinib to impact a variety of signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]

II. Mechanism of Action and Signaling Pathways

Dasatinib exerts its therapeutic effects by blocking the ATP-binding sites of its target kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition disrupts the signaling cascades that drive malignant cell growth and survival, ultimately leading to apoptosis (programmed cell death).[1][6]

In the context of CML, the primary target is the constitutively active BCR-ABL kinase. Inhibition of BCR-ABL by Dasatinib blocks downstream pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways, which are crucial for leukemic cell proliferation and survival.[7][8]

The inhibition of SRC family kinases by Dasatinib has broader implications, as these kinases are involved in a multitude of cellular processes. By targeting SRC, Dasatinib can interfere with pathways regulating cell adhesion, motility, and invasion, making it a subject of investigation for various solid tumors.[9]

III. Quantitative Data

A. IC50 Values of Dasatinib in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Dasatinib can vary significantly depending on the cell line and the assay used.

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

| K562 | Chronic Myeloid Leukemia | <1.0 | Proliferation Assay |

| PC3 | Prostate Cancer | 9.4 | Proliferation Assay |

| MDA-MB-231 | Breast Cancer | 12 | Proliferation Assay |

| WiDr | Colon Cancer | 52 | Proliferation Assay |

| A498 | Renal Cell Carcinoma | 600 | ATP Content |

| 786-O | Renal Cell Carcinoma | 500 | ATP Content |

| NCI-H23 | Non-Small Cell Lung Cancer | 4500 | ATP Content |

| NCI-H460 | Non-Small Cell Lung Cancer | 300 | ATP Content |

| MCF-7 | Breast Cancer | 11000 | ATP Content |

Note: IC50 values are compiled from various sources and should be considered as approximate.[6][10][11][12] It is recommended to determine the IC50 for your specific cell line and experimental conditions.

IV. Experimental Protocols

A. Preparation of Dasatinib Stock Solution

Dasatinib is supplied as a lyophilized powder and has low solubility in aqueous media.[13]

-

Reconstitution: For a 5 mM stock solution, reconstitute 5 mg of Dasatinib powder in 2.05 mL of dimethyl sulfoxide (DMSO).[14]

-

Storage: Store the stock solution at -20°C, protected from light.[13][14] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[13][14] The solution is stable for up to 3 months.[14]

B. General Cell Culture and Treatment

The following is a general guideline. Specific cell culture conditions should be optimized for each cell line.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.

-

Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours before treatment.

-

Treatment Preparation: Dilute the Dasatinib stock solution in fresh, complete culture medium to the desired final concentrations immediately before use.[13] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[13] A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Incubation: Replace the existing medium with the Dasatinib-containing medium and incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

C. Cell Viability Assay (CCK-8)

This protocol is adapted for a 96-well plate format.

-

Cell Seeding: Seed 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[15]

-

Treatment: After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Dasatinib. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[15]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

D. Western Blot Analysis

This protocol is for analyzing protein expression and phosphorylation status.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dasatinib as described in the general protocol.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-BCR-ABL, total BCR-ABL, p-SRC, total SRC, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[16][18]

-